CYP2E1 Preferential Inhibition: 18.5-Fold Selectivity Over CYP3A4 in Human Liver Microsomes
In human liver microsome assays, (2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide exhibits preferential inhibition of CYP2E1 relative to other major CYP isoforms, with a calculated 18.5-fold lower IC50 for CYP2E1 versus CYP3A4 [1]. The compound demonstrates moderate inhibitory potency against CYP2E1 (IC50 = 2.00 μM) while showing substantially weaker inhibition of CYP3A4 (IC50 = 37.0 μM) and CYP2C9 (IC50 = 28.0 μM) [1]. For context, the structurally related compound CHEMBL4161949 (a more complex tertiary amine-containing cinnamamide derivative) shows a markedly different selectivity profile, with CYP3A4 IC50 = 2.21 μM and CYP2D6 IC50 = 6.48 μM, indicating that subtle structural variations within the cinnamamide class profoundly alter CYP isoform selectivity [2].
| Evidence Dimension | CYP enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | CYP2E1: 2.00 μM; CYP3A4: 37.0 μM; CYP2C9: 28.0 μM |
| Comparator Or Baseline | CHEMBL4161949 (related cinnamamide derivative): CYP3A4 IC50 = 2.21 μM; CYP2D6 IC50 = 6.48 μM |
| Quantified Difference | CYP2E1/CYP3A4 selectivity ratio for target compound = 18.5-fold; comparator shows higher CYP3A4 potency (2.21 μM vs 37.0 μM) |
| Conditions | Human liver microsomes; CYP2E1 assay using chlorzoxazone substrate; CYP3A4 assay using midazolam substrate; 5 min preincubation with NADPH-regenerating system |
Why This Matters
CYP2E1-preferential inhibition with >18-fold selectivity over CYP3A4 provides a defined enzyme interaction signature that distinguishes this compound from more promiscuous CYP inhibitors in the cinnamamide class, enabling rational selection for studies requiring minimized CYP3A4 interference.
- [1] BindingDB. BDBM50366393 (CHEMBL4176100): CYP3A4, CYP2C9, CYP2E1 Inhibition Data in Human Liver Microsomes. View Source
- [2] BindingDB. BDBM50449941 (CHEMBL4161949): CYP3A4 and CYP2D6 Inhibition Data. View Source
